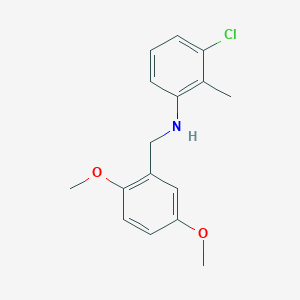![molecular formula C19H18ClN3O3S B5713698 1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide, commonly known as CSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPC is a piperidine-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of CSPC is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. CSPC has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
CSPC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CSPC has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, CSPC has been shown to have anticonvulsant activity by modulating the activity of certain ion channels in the brain.
实验室实验的优点和局限性
CSPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using different methods. CSPC has also been shown to have low toxicity, making it a suitable candidate for further investigation. However, CSPC has some limitations, including its limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the investigation of CSPC. One potential direction is to investigate its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. Another direction is to investigate its potential use as an anticancer agent by further exploring its mechanism of action. Moreover, the investigation of the structure-activity relationship of CSPC can provide insights into the design of new compounds with improved pharmacological properties.
Conclusion
In conclusion, CSPC is a piperidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPC can be synthesized using different methods, and it has been investigated for its potential use as an anticancer, anti-inflammatory, and anticonvulsant agent. CSPC has several advantages for use in lab experiments, including its stability and low toxicity. However, further investigation is needed to fully understand the mechanism of action of CSPC and its potential applications in various fields.
合成方法
CSPC can be synthesized using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-cyanophenylpiperidine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-cyanophenylpiperidinecarboxylic acid in the presence of a coupling agent. The yield of CSPC depends on the synthesis method used and the reaction conditions.
科学研究应用
CSPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CSPC has been reported to exhibit anticancer, anti-inflammatory, and anticonvulsant activities. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-5-7-17(8-6-16)27(25,26)23-11-9-14(10-12-23)19(24)22-18-4-2-1-3-15(18)13-21/h1-8,14H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSAPNZXDWVANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)